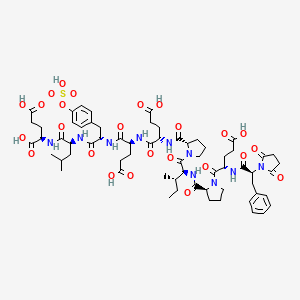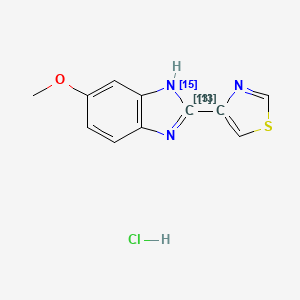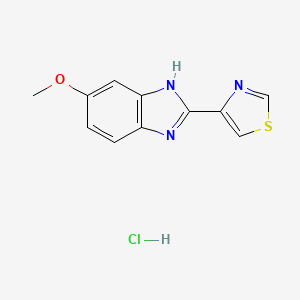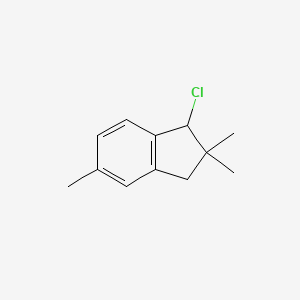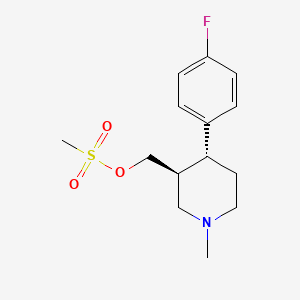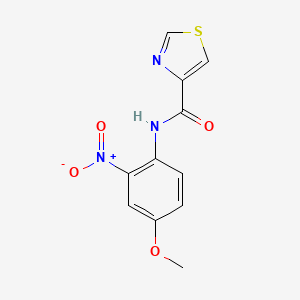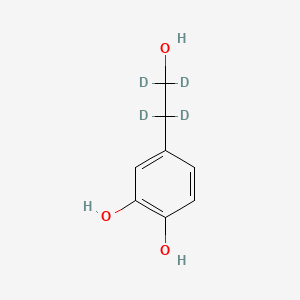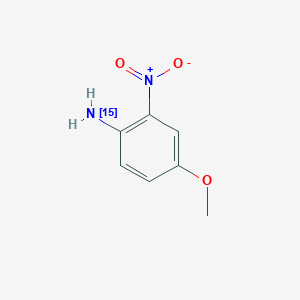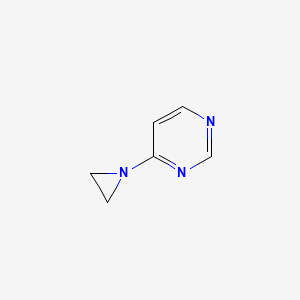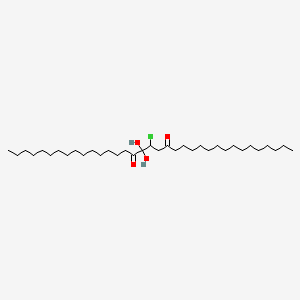
1,3-Dipalmitoyl-2-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dipalmitoyl-2-chloropropanediol, also known as Hexadecanoic acid, 2-chloro-1,3-propanediyl ester, 1,1′- (2-Chloro-1,3-propanediyl) dihexadecanoate, 1,2-Dipalmitoyl-3-chloropropane . It is a product in the category of 2-Chloropropanediols (2-MCPD) .
Synthesis Analysis
1,3-Dipalmitoyl-2-chloropropanediol is a reagent for the synthesis of piroxicam and lornoxicam prodrugs . It is used in the synthesis of some prodrugs of Piroxicam and Lornoxicam to improve their bioavailability .Molecular Structure Analysis
The molecular formula of 1,3-Dipalmitoyl-2-chloropropanediol is C35H67ClO4 . The molecular weight is 587.36 .Physical And Chemical Properties Analysis
1,3-Dipalmitoyl-2-chloropropanediol is a solid . The compound should be stored in a freezer .Scientific Research Applications
Prodrug Synthesis
1,3-Dipalmitoyl-2-chloropropanediol: is utilized in the synthesis of prodrugs for non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Lornoxicam . These prodrugs aim to enhance the bioavailability of the active pharmaceutical ingredients, potentially improving their efficacy and reducing side effects.
Biochemical Reagent
This compound is a valuable reagent in biochemical research, particularly in the synthesis of complex lipid molecules. It can be used to introduce chlorinated fatty acid chains into other compounds, which can be pivotal in understanding lipid metabolism and function .
Analytical Standards
It serves as an analytical standard in chromatography and mass spectrometry for the detection and quantification of similar compounds in complex mixtures, ensuring high accuracy and reliability in lipidomics studies .
Food Safety
This compound is related to 2-Chloropropanediols (2-MCPD), which are contaminants found in processed foods. Studying 1,3-Dipalmitoyl-2-chloropropanediol helps in understanding the formation and mitigation of such harmful substances in food products .
Safety and Hazards
properties
IUPAC Name |
18-chloro-17,17-dihydroxypentatriacontane-16,20-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(37)31-33(36)35(39,40)34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,39-40H,3-31H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSGNNSVSOVARW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CC(C(C(=O)CCCCCCCCCCCCCCC)(O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H67ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dipalmitoyl-2-chloropropanediol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

